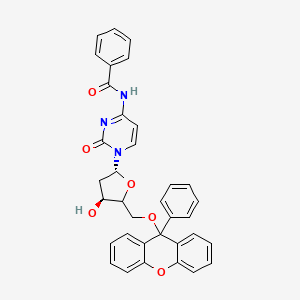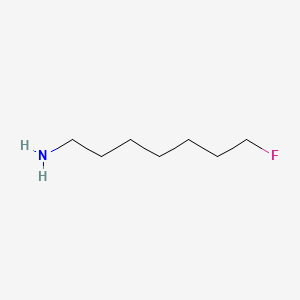![molecular formula C10H12N2O4S B13417916 (6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13417916.png)
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a compound belonging to the class of β-lactam antibiotics, specifically cephalosporins. This compound is known for its broad-spectrum antibacterial activity and is used in the treatment of various bacterial infections. Its structure includes a β-lactam ring, which is crucial for its antibacterial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves the acylation of 7-aminocephalosporanic acid (7-ACA) with acetic anhydride. The reaction is carried out in the presence of a base such as triethylamine, under controlled temperature conditions to ensure the stability of the β-lactam ring .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes to produce 7-ACA, followed by chemical modification to introduce the acetamido group. The fermentation process utilizes specific strains of microorganisms that can produce 7-ACA efficiently. The subsequent chemical steps are optimized for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, leading to the loss of antibacterial activity.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Substitution: The acetamido group can be substituted with other acyl groups to produce different cephalosporin derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions in the presence of β-lactamase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Hydrolysis: Inactive penicilloic acid derivatives.
Oxidation: Sulfoxides or sulfones.
Substitution: Various cephalosporin derivatives with modified antibacterial properties.
Aplicaciones Científicas De Investigación
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of novel cephalosporin derivatives.
Biology: Studied for its interactions with bacterial enzymes and cell wall synthesis.
Medicine: Employed in the development of new antibiotics to combat resistant bacterial strains.
Industry: Utilized in the production of cephalosporin antibiotics for pharmaceutical use.
Mecanismo De Acción
The antibacterial activity of (6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is primarily due to its ability to inhibit bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Cefprozil: Another second-generation cephalosporin with a similar β-lactam structure.
Cefadroxil: A first-generation cephalosporin with a similar mechanism of action.
Cefuroxime: A second-generation cephalosporin with enhanced activity against certain bacteria.
Uniqueness
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific acetamido group, which provides distinct antibacterial properties and spectrum of activity compared to other cephalosporins .
Propiedades
Fórmula molecular |
C10H12N2O4S |
|---|---|
Peso molecular |
256.28 g/mol |
Nombre IUPAC |
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4S/c1-4-3-17-9-6(11-5(2)13)8(14)12(9)7(4)10(15)16/h6,9H,3H2,1-2H3,(H,11,13)(H,15,16)/t6-,9-/m1/s1 |
Clave InChI |
LKKFYNULQQYBOV-HZGVNTEJSA-N |
SMILES isomérico |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C)SC1)C(=O)O |
SMILES canónico |
CC1=C(N2C(C(C2=O)NC(=O)C)SC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417850.png)











